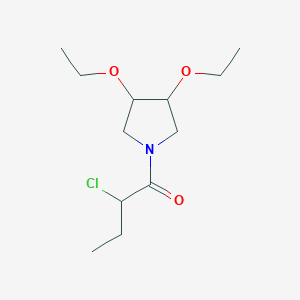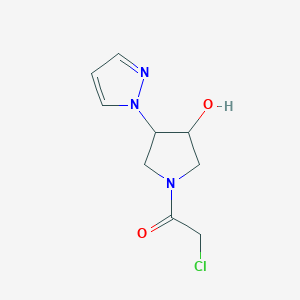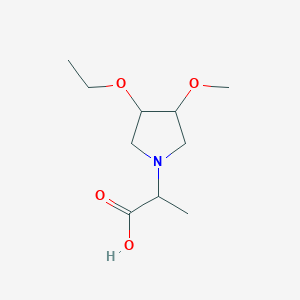
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O and its molecular weight is 203.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Synthesis Studies
X-ray Crystal Structure and Hirshfeld Analysis : The study focused on the structural analysis of gem-aminals based on morpholine and its comparison with other cyclic amines. It detailed the crystal structures, space groups, and interactions within molecules, highlighting morpholine's unique properties in crystal formation and stability. The work also explored the electronic aspects and reactivity descriptors through DFT calculations, emphasizing the molecule's nonpolar nature and its implications in synthesis and application scenarios (Al-Majid et al., 2020).
Synthesis of Morpholine-Based Schiff-base Complexes : This research synthesized new morpholine-based ligands and their metal complexes, studying their structure and anticancer activities. It provides insights into the potential biomedical applications of morpholine derivatives, showing how the type of metal in the complex influences anticancer activity (Rezaeivala et al., 2020).
Chemical Synthesis and Protective Groups
- Sulfinamides as Amine Protecting Groups : Demonstrated the use of sulfinamides as temporary protecting and activating groups for the synthesis of morpholines from 1,2-amino alcohols. This study highlights an efficient methodology for synthesizing morpholine derivatives, including in the context of pharmaceutical synthesis (Fritz et al., 2011).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis of Mannich Bases : Explored an efficient microwave-assisted synthetic route for mono- and disubstituted Mannich bases of 4-hydroxyacetophenone. This study emphasizes the environmental benefits and efficiency of using microwave-assisted synthesis for producing morpholine derivatives (Aljohani et al., 2019).
QSAR-Analysis and Antioxidant Properties
- QSAR-analysis of Morpholine Derivatives : Aimed at determining the molecular structure parameters of new morpholine derivatives and their antioxidant activities. This work provides a theoretical basis for designing new potential antioxidants, showing the relationship between molecular descriptors and antioxidant activity (Drapak et al., 2019).
Biomolecular Binding and Synthesis
- Buchwald–Hartwig Amination Synthesis : Reported the successful synthesis of new quinoline derivatives through Buchwald–Hartwig amination. This study contributes to the understanding of morpholine's role in forming compounds with potential photophysical and biomolecular binding properties, emphasizing the molecule's versatility in chemical synthesis (Bonacorso et al., 2018).
Biochemical Analysis
Biochemical Properties
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For instance, it may interact with kinases, influencing phosphorylation processes, or with proteases, affecting protein degradation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to changes in their conformation and activity. For instance, the compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins . Understanding these molecular mechanisms is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound’s stability can vary depending on storage conditions and experimental setups. Over time, it may degrade, leading to changes in its biochemical properties and efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic processes. These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or gene expression profiles. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence pathways such as glycolysis, the citric acid cycle, and lipid metabolism . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-morpholin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHUPKRNNHCCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-19-1 | |
| Record name | 2-(morpholin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-amine](/img/structure/B1478023.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)



![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)




![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)
![2-Chloro-1-(4-methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1478045.png)
